molecular formula C12H14O3 B13967167 3-(2-Hydroxy-5-methyl-phenyl)-acrylic acid ethyl ester

3-(2-Hydroxy-5-methyl-phenyl)-acrylic acid ethyl ester

Cat. No.: B13967167
M. Wt: 206.24 g/mol
InChI Key: GDGVXAAOAIPKTO-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid ethyl ester is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid ethyl ester typically involves the esterification of 3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 3-(2-Oxo-5-methylphenyl)-2-propenoic acid ethyl ester.

    Reduction: Formation of 3-(2-Hydroxy-5-methylphenyl)-2-propenol.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid ethyl ester exerts its effects depends on its interaction with molecular targets. For example, its antioxidant activity may involve the scavenging of free radicals, thereby preventing oxidative damage to cells. The exact molecular pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-2-propenoic acid ethyl ester
  • 3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid methyl ester
  • 3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid

Uniqueness

3-(2-Hydroxy-5-methylphenyl)-2-propenoic acid ethyl ester is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3-(2-hydroxy-5-methylphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)7-5-10-8-9(2)4-6-11(10)13/h4-8,13H,3H2,1-2H3

InChI Key

GDGVXAAOAIPKTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)C)O

Origin of Product

United States

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